molecular formula C5H11ClO4S B2978280 2,3-Dimethoxypropane-1-sulfonyl chloride CAS No. 1989671-19-3

2,3-Dimethoxypropane-1-sulfonyl chloride

Cat. No. B2978280
CAS RN: 1989671-19-3
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1989671-19-3 . Its molecular weight is 202.66 and its IUPAC name is 2,3-dimethoxypropane-1-sulfonyl chloride . It is commonly used in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxypropane-1-sulfonyl chloride is represented by the InChI Code: 1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a propane backbone with two methoxy groups attached to the 2nd and 3rd carbons, and a sulfonyl chloride group attached to the 1st carbon.

Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

3,3-Dimethoxypropylsulfonyl (Dimps) chloride, a closely related compound, has been prepared and utilized as a new versatile sulfonating agent for ammonia, primary, and secondary amines to afford corresponding Dimps-amides in excellent yields. These activated amines can be satisfactorily alkylated under Mitsunobu conditions. The Dimps group is removed by treatment in aqueous solution under acidic followed by basic conditions, showcasing the compound's utility in complex organic synthesis procedures (Sakamoto et al., 2018).

Role in Antioxidant Evaluation

The antioxidant properties of dimethyl sulfoxide (DMSO), an amphiphilic compound with similar sulfonyl functionalities, have been studied to understand its viability as a solvent in the evaluation of neuroprotective antioxidants. This research contributes to the understanding of solvent effects in the study of antioxidant properties, which is crucial for developing new neuroprotective agents (Sanmartín-Suárez et al., 2011).

Innovative Applications in Organic Synthesis

Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents demonstrates the compound's potential in facilitating complex organic transformations. This methodology enables the synthesis of ortho-sulfonylated phenols, illustrating the compound's utility in synthetic chemistry for creating structurally diverse molecules (Xu et al., 2015).

Environmental and Analytical Chemistry

Research on the removal of dimethyl sulfide from waste air using a membrane bioreactor explores the environmental applications of sulfur-containing compounds. Such studies are vital for developing technologies to mitigate air pollution and understand the chemical mechanisms underlying sulfur compound transformations (Bo et al., 2002).

properties

IUPAC Name

2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxypropane-1-sulfonyl chloride

CAS RN

1989671-19-3
Record name 2,3-dimethoxypropane-1-sulfonyl chloride
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